N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido-thiadiazine core substituted with a 4-fluorophenyl group and an acetamide side chain linked to a 2-ethylphenyl moiety.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-2-16-6-3-4-7-19(16)25-21(28)14-26-15-27(18-11-9-17(23)10-12-18)22-20(31(26,29)30)8-5-13-24-22/h3-13H,2,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQNTHHZWHWTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure features a thiadiazine core with various functional groups that may contribute to its biological activity. The compound has a molecular formula of C22H21FN4O3S and a molecular weight of approximately 440.49 g/mol .
The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures have shown various biological activities including:
- Anticancer Activity : Related compounds have demonstrated moderate to strong anticancer effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
- Antimicrobial Properties : Thiadiazole derivatives have exhibited antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
-
Anticancer Studies :
- A study highlighted that novel pyrido[4,3-e][1,2,4]triazino derivatives exhibited significant anticancer properties against multiple cell lines. The research indicated that structural modifications in the thiadiazine core could enhance potency .
- Another investigation focused on the synthesis of arylsulfonamide analogues containing thiadiazine rings that showed promising cytotoxicity against various cancer cell lines .
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Scientific Research Applications
N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with the Chemical Abstracts Service (CAS) number 1251679-30-7. It has a unique molecular structure and potential applications in medicinal chemistry. The molecular formula is C22H21FN4O3S, with a molecular weight of approximately 440.5 g/mol .
Potential Applications
- The compound can be sourced from various chemical suppliers and is often found in research settings focused on developing new pharmaceutical agents.
- This compound has potential applications in developing new pharmaceutical agents.
- Research into this compound's properties and applications continues to evolve as new synthetic methods and biological assays are developed.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Technical details regarding specific reagents and conditions can vary widely depending on the desired yield and purity of the final product. The molecular structure features a thiadiazine core with multiple functional groups including an acetamide group and a fluorinated phenyl ring.
Chemical Reactions
This compound can participate in various chemical reactions. Technical details such as reaction conditions (temperature, solvents) are crucial for optimizing yields and selectivity.
Mechanism of Action
The mechanism of action for this compound is not fully elucidated. Data supporting these mechanisms would typically come from in vitro and in vivo studies assessing biological activity against specific targets.
Physical and Chemical Properties
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Core Heterocycles : The pyrido-thiadiazine core in the target compound distinguishes it from thiadiazole (e.g., ) or imidazothiazole (e.g., ) derivatives. The fused pyridine ring may enhance π-conjugation, affecting electronic properties and binding to biological targets.
- The 4-fluorophenyl moiety is a common pharmacophore in kinase inhibitors and antiproliferative agents .
- Sulfone Group: The 1,1-dioxide modification in the target compound and enhances hydrogen-bond acceptor capacity, which may improve solubility compared to non-oxidized thiadiazines .
Crystallographic and Hydrogen-Bonding Trends
Table 2: Crystallographic Data for Selected Analogues
Analysis :
- The monoclinic system (P21/c) is common among acetamide derivatives, as seen in . Hydrogen-bonding networks involving acetamide N–H and sulfone/sulfur groups contribute to lattice stability and may correlate with melting points (e.g., 490 K for ).
- The absence of crystallographic data for the target compound necessitates extrapolation from analogs. Its 1,1-dioxide group is expected to form stronger hydrogen bonds than non-oxidized sulfur atoms, similar to .
Q & A
Q. What interdisciplinary approaches enhance the study of this compound’s environmental or toxicological impact?
- Methodology : Collaborate with environmental chemists to assess biodegradation (e.g., OECD 301F test) and ecotoxicity (e.g., Daphnia magna assays). Use computational tools (ECOSAR) to predict environmental fate. For toxicology, employ metabolomics (LC-HRMS) to identify metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
